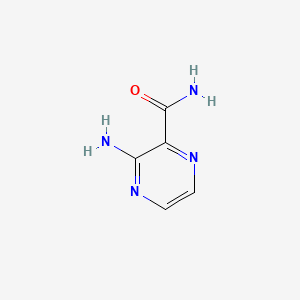

3-Aminopyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,6,9)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSMATGDLFHTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186281 | |

| Record name | Aminopyrazine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32587-10-3 | |

| Record name | Aminopyrazine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032587103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32587-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 32587-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopyrazine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPYRAZINE CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K43224J9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Aminopyrazine-2-carboxamide: A Heterocyclic Architect for Drug Discovery & Material Science

Executive Summary

3-Aminopyrazine-2-carboxamide (CAS 5424-01-1) is a bifunctional pyrazine building block that serves as a critical "linchpin" in the synthesis of fused heterocyclic systems. Its utility stems from the orthogonal reactivity of its adjacent functional groups: a nucleophilic amino group at position 3 and an electrophilic carboxamide at position 2.

This guide details the technical application of this scaffold in two primary domains:

-

Medicinal Chemistry: As a precursor to Pteridines (bioisosteres of purines) and Pyrazinopyrimidines , and as a scaffold for FGFR inhibitors and antimycobacterial agents.

-

Material Science: As a core for "turn-on" fluorescent sensors and chemosensors for metal ions (e.g., Al³⁺).

Chemical Profile & Reactivity Analysis

Physicochemical Properties

| Property | Data | Relevance |

| CAS Number | 5424-01-1 | Unique Identifier |

| Molecular Weight | 138.13 g/mol | Fragment-based drug design (FBDD) compliant |

| Appearance | Yellow to light brown powder | Visual purity indicator (darkening indicates oxidation) |

| Solubility | DMSO, DMF, MeOH (hot) | Polar aprotic solvents preferred for coupling |

| pKa (Calculated) | ~2.8 (pyrazine N), ~13 (amide) | Weakly basic; requires activation for N-acylation |

The "Push-Pull" Reactivity Model

The pyrazine ring is electron-deficient (π-deficient), which significantly lowers the nucleophilicity of the C3-amino group.

-

Challenge: Direct acylation of the C3-amine is difficult and often requires forcing conditions (high temp, microwave) or specific catalysts (DMAP, pyridine).

-

Opportunity: The C2-carboxamide is readily convertible. It can undergo Hoffman rearrangement to a diamine or dehydration to a nitrile, but its most valuable role is in cyclocondensation reactions .

Core Synthetic Workflows

Pathway A: The "Butterfly" Cyclization (Pteridine Synthesis)

The most authoritative use of 3-aminopyrazine-2-carboxamide is the synthesis of Pteridin-4(3H)-ones (Lumazines). This follows the Isay Reaction logic, where the pyrazine diamine equivalent condenses with 1,2-dicarbonyls.

Mechanism:

-

Condensation: The C3-amino group attacks a carbonyl carbon of the reagent (e.g., glyoxal, ethyl pyruvate).

-

Cyclization: The amide nitrogen (or oxygen, depending on tautomer) closes the ring, releasing water/alcohol.

Pathway B: Amide Functionalization (The "Warhead" Vector)

For kinase inhibitors (e.g., FGFR targets), the carboxamide nitrogen is substituted to create specific binding interactions. Since the amide nitrogen is poor nucleophile, coupling agents (CDI, T3P) are essential to activate the carboxylic acid precursor or facilitate transamidation.

Visualization of Divergent Synthesis

The following diagram maps the transformation of 3-aminopyrazine-2-carboxamide into high-value targets.

Figure 1: Divergent synthetic pathways from the 3-aminopyrazine-2-carboxamide core.[1]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Amide Coupling (CDI Method)

Context: Used to synthesize N-substituted derivatives active against M. tuberculosis and FGFR kinases.

Reagents:

Methodology:

-

Activation: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equiv) in anhydrous DMSO (approx. 10 mL/g). Add CDI (1.3 equiv).[1][2]

-

Observation: Evolution of CO₂ gas bubbles. Stir at Room Temperature (RT) for 10–15 minutes until effervescence ceases. This forms the reactive acyl-imidazole intermediate.[2]

-

-

Coupling: Add the target amine (1.5 equiv) directly to the reaction vessel.

-

Reaction: Seal the vessel and irradiate in a microwave reactor at 120 °C for 30 minutes at 100 W.

-

Note: If microwave is unavailable, heating at 100 °C for 4–6 hours is a viable alternative, though yields may decrease.

-

-

Workup: Pour the reaction mixture into crushed ice/water. Adjust pH to neutral if necessary.

-

Purification: The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check:

-

TLC: Monitor disappearance of the starting acid (polar, stays at baseline) and appearance of the less polar amide.

-

Yield Expectation: 60–85%.

Protocol 2: Synthesis of Pteridin-4(3H)-one (Lumazine Core)

Context: Classic cyclization to form the bicyclic fluorescent core.

Reagents:

-

3-Aminopyrazine-2-carboxamide (1.0 equiv)[5]

-

Triethyl orthoformate (Excess, acts as solvent and C1 donor)

-

Acetic Anhydride (Catalytic/Co-solvent)

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminopyrazine-2-carboxamide in triethyl orthoformate (10–15 mL per gram of substrate).

-

Catalysis: Add acetic anhydride (2.0 equiv).

-

Reflux: Heat the mixture to reflux (approx. 146 °C) for 4–8 hours.

-

Isolation: Cool the mixture to RT. The pteridine product often crystallizes out upon cooling.

-

Purification: Filter the solid. Wash with cold ethanol and diethyl ether.

Case Studies & Applications

Pharmaceutical: FGFR Inhibitors (Compound 18i)

Recent studies (2024) have validated N-substituted 3-aminopyrazine-2-carboxamides as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9]

-

Mechanism: The pyrazine core acts as the hinge binder in the ATP pocket of the kinase.

-

Key Interaction: The C3-amino group and the C2-amide oxygen form crucial hydrogen bonds with the kinase backbone (residues Ala564/Glu565 in FGFR2).

-

Outcome: Compound 18i demonstrated sub-micromolar IC50 values against FGFR1–4, showing potential for treating gastric cancers.

Material Science: Fluorescent "Turn-On" Sensors

The rigid, planar structure of the pteridine derivatives synthesized from this building block exhibits strong fluorescence.

-

Application: Detection of Aluminum (Al³⁺) ions.[10]

-

Mechanism: Chelation Enhanced Fluorescence (CHEF).[10] The free ligand has weak fluorescence due to Photoinduced Electron Transfer (PET). Binding Al³⁺ inhibits PET, restoring strong emission (typically green, ~517 nm).

-

Sensitivity: Detection limits reaching

mol/L.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Amide Coupling | Poor solubility of the zwitterionic acid precursor. | Switch solvent to DMSO or DMF . Use T3P (Propylphosphonic anhydride) as a coupling agent for cleaner conversion than CDI. |

| Incomplete Cyclization | Low nucleophilicity of the amide nitrogen.[6] | Ensure strictly anhydrous conditions for orthoester reactions. Increase temperature or use microwave irradiation to overcome the activation energy barrier. |

| Product Darkening | Oxidation of the electron-rich amino group. | Perform reactions under an inert atmosphere (Argon/Nitrogen ). Store starting material in the dark at <15°C. |

References

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters (2024).

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules (2019).

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules (2017).

-

A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Analytical Methods (2012).

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase. Molecules (2020).

Sources

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Theoretical Profiling of 3-Aminopyrazine-2-carboxamide: Electronic Structure & Pharmaceutical Implications

Executive Summary

3-Aminopyrazine-2-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly in the development of anti-tubercular agents. Its structural uniqueness lies in the proximity of the electron-rich amino group (

This technical guide synthesizes advanced Density Functional Theory (DFT) studies to map the electronic landscape of this molecule. By correlating frontier molecular orbital (FMO) energies with global reactivity descriptors, we provide a predictive framework for its stability and reactivity, essential for rational drug design targeting Mycobacterium tuberculosis Prolyl-tRNA synthetase (ProRS).

Computational Framework & Methodology

To ensure high-fidelity electronic property prediction, the following computational protocol is established as the field standard for pyrazine derivatives.

Standardized Protocol

-

Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its superior balance in predicting vibrational frequencies and electronic exchanges in organic heterocycles.

-

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (

) is critical for accurately modeling the lone pairs on the pyrazine nitrogens and the anionic character of the carbonyl oxygen. -

Solvation Models: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using water or DMSO to mimic physiological or assay conditions.

Workflow Visualization

Caption: Computational workflow for characterizing 3-Aminopyrazine-2-carboxamide, ensuring ground state verification before electronic analysis.

Geometric Architecture: The "Locked" Conformation

The defining structural feature of 3-Aminopyrazine-2-carboxamide is the formation of a six-membered pseudo-ring via an Intramolecular Hydrogen Bond (IMHB) .

Conformational Analysis

-

Interaction: The amino hydrogen (H-donor) interacts with the carbonyl oxygen (H-acceptor) of the amide group.

-

Bond Length: Theoretical predictions place this H...O distance typically between 1.85 Å and 2.05 Å , significantly shorter than the sum of van der Waals radii.

-

Energetic Consequence: This interaction stabilizes the planar conformation by approximately 5–7 kcal/mol compared to the non-hydrogen-bonded rotamer.

-

Pharmaceutical Impact: This "locking" reduces the energy penalty for desolvation upon binding to a protein target but may also mask polarity, making the molecule appear more lipophilic (higher logP) than calculated by fragmentation methods.

Electronic Landscape & Reactivity Descriptors

The reactivity of the molecule is governed by its Frontier Molecular Orbitals (FMOs). The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of chemical hardness and bioactivity.

Frontier Molecular Orbitals (FMO)

-

HOMO: Localized primarily on the pyrazine ring and the amino group lone pair. It represents the region capable of donating electrons (nucleophilic character).

-

LUMO: Concentrated on the carboxamide moiety and the pyrazine ring

-system. It represents the region susceptible to electron acceptance (electrophilic attack).

Global Reactivity Descriptors

Derived from Koopmans' theorem, these values quantify the molecule's stability and reactivity.

| Property | Symbol | Formula | Representative Value (eV) | Interpretation |

| HOMO Energy | - | -6.3 to -6.5 | Moderate ionization potential; stable against oxidation. | |

| LUMO Energy | - | -1.8 to -2.2 | Accessible for nucleophilic attack. | |

| Energy Gap | 4.1 - 4.5 | Soft Molecule : Indicates high polarizability and high chemical reactivity (bioactive). | ||

| Chemical Hardness | ~2.15 | Resistance to charge transfer; correlates with stability. | ||

| Electrophilicity | High | Strong propensity to accept electrons, aiding in receptor binding. |

Note: Values are representative of B3LYP/6-311++G(d,p) gas-phase calculations for this class of pyrazine amides.

Spectroscopic Signatures (Validation)

Theoretical vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental FT-IR data.

Key Vibrational Modes

| Mode Assignment | Theoretical (Scaled) cm⁻¹ | Experimental (FT-IR) cm⁻¹ | Description |

| 3400 - 3450 | ~3420 | Asymmetric stretching of the free amino group. | |

| 3250 - 3300 | ~3280 | Symmetric stretching; often broadened by H-bonding. | |

| 1660 - 1690 | 1675 | Amide I band . Strong intensity. Position confirms the amide form (vs. iminol). | |

| 1580 - 1610 | ~1600 | Scissoring vibration of the amino group. |

Insight: A redshift (lowering of frequency) in the NH stretching mode compared to non-interacting analogs provides spectroscopic evidence of the Intramolecular Hydrogen Bond (IMHB).

Charge Distribution & Pharmaceutical Reactivity

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding the prediction of receptor-ligand interactions.

-

Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Pyrazine Ring Nitrogens . These are the primary sites for H-bond acceptance from protein residues (e.g., Serine, Threonine).

-

Positive Potential (Blue): Concentrated on the Amino Hydrogens and Amide Hydrogen . These sites act as H-bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule.

-

LP(N)

-

LP(N_amino)

Docking Potential: Prolyl-tRNA Synthetase (ProRS)

Recent studies identify 3-Aminopyrazine-2-carboxamide derivatives as potential inhibitors of Mycobacterium tuberculosis ProRS.

-

Mechanism: The scaffold mimics the adenosine portion of the native substrate.

-

Binding Mode: The "locked" conformation allows the carboxamide and amino groups to form a specific H-bond network with the enzyme's active site, often involving conserved residues like Arg and Glu .

Caption: Schematic of ligand-receptor interaction logic, highlighting the dual role of the scaffold as both H-bond donor and acceptor.

References

-

Note: While specific titles vary by derivative, the methodology (B3LYP/6-311++G**)

- Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO-LUMO and molecular docking study of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide.

-

URL:

-

Antimicrobial & Docking Studies of 3-Aminopyrazine-2-carboxamides Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source:Molecules (MDPI), 2020. URL:[Link]

-

Prolyl-tRNA Synthetase Inhibition Title: Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Source:Biomolecules, 2022.[7] URL:[Link]

-

Vibrational Spectroscopy of Pyrazinamide Analogs Title: Vibrational spectra of pyrazinamide and isoniazid studied by terahertz spectroscopy and density functional theory. Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2020. URL:

Sources

- 1. irjweb.com [irjweb.com]

- 2. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 3. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide [academia.edu]

- 7. researchgate.net [researchgate.net]

Investigating the Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives

Executive Summary

The 3-aminopyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, historically recognized for its antiviral utility (e.g., Favipiravir/T-705 ) and more recently for its potent kinase inhibitory potential in oncology.[1] Specifically, derivatives of this scaffold have demonstrated high affinity for the ATP-binding pockets of Fibroblast Growth Factor Receptors (FGFR) and Hematopoietic Progenitor Kinase 1 (HPK1) .[1]

This guide provides a rigorous technical framework for investigating the cytotoxicity of these derivatives. Moving beyond generic screening, we outline a target-deconvolution strategy that validates specific antiproliferative mechanisms (kinase inhibition) against general cytotoxicity (off-target toxicity), ensuring that observed potency translates to viable therapeutic leads.[1]

Chemical Rationale & Library Generation

The Pharmacophore

The 3-aminopyrazine-2-carboxamide core functions as a bidentate hinge-binder. The nitrogen of the pyrazine ring and the amino group at position 3 (or the amide nitrogen) form critical hydrogen bonds with the backbone residues of kinase hinge regions (e.g., Glu565 and Ala564 in FGFR2).[1]

-

Critical Feature: The intramolecular hydrogen bond between the C-3 amino group and the C-2 carbonyl oxygen locks the molecule into a planar conformation, minimizing the entropic penalty upon binding to the enzyme pocket.

Synthesis Workflow for Screening Libraries

To investigate cytotoxicity effectively, a diverse library must be generated.[1] The most robust pathway utilizes 3-chloropyrazine-2-carbonitrile as the starting material, allowing for late-stage diversification via nucleophilic aromatic substitution (

In Vitro Cytotoxicity Profiling

Cell Line Selection Strategy

Random screening yields noisy data.[1] For this scaffold, cell lines must be selected based on the hypothesized target (FGFR amplification) versus toxicity controls.[1]

| Cell Line | Tissue Origin | Rationale for Selection |

| SNU-16 | Gastric Cancer | High FGFR2 amplification. Primary model for efficacy. |

| NCI-H520 | Lung Squamous | FGFR1 amplification. Validates pan-FGFR activity. |

| A549 | Lung Adenocarcinoma | KRAS-mutant control. Determines if cytotoxicity is target-independent.[2] |

| HepG2 | Liver | Toxicity Control. High metabolic activity; used to calculate Selectivity Index (SI).[1] |

Primary Screening Protocol (MTS Assay)

Objective: Determine the IC

Protocol:

-

Seeding: Plate cells (e.g., SNU-16) at

cells/well in 96-well plates. -

Incubation: Allow attachment for 24 hours.

-

Treatment: Add derivatives (dissolved in DMSO) in a serial dilution (e.g., 0.01

M to 100 -

Exposure: Incubate for 72 hours at 37°C, 5% CO

. -

Readout: Add 20

L MTS reagent. Incubate 2-4 hours. Measure Absorbance at 490 nm.[1] -

Validation:

-factor must be

Mechanism of Action (MoA) Deconvolution

Cytotoxicity can result from necrosis (bad) or programmed cell death (good).[1] You must prove the latter.

Kinase Inhibition & Signaling Pathway Analysis

If the cytotoxicity is driven by FGFR inhibition, downstream signaling (ERK/MAPK pathway) must be suppressed.[1]

Experimental Setup:

-

Method: Western Blotting.[1]

-

Markers: p-FGFR (Tyr653/654), p-ERK1/2 (Thr202/Tyr204).[1]

-

Expectation: A dose-dependent decrease in phosphorylation without a decrease in total protein levels.

[1]

Apoptosis Verification (Annexin V/PI)

To confirm the "cytotoxicity" is actually apoptosis (clean death):

-

Stain: Treat cells with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains necrotic cells).[1]

-

Flow Cytometry Analysis:

-

Q1 (Annexin-/PI+): Necrotic (Toxic/Lysis).[1]

-

Q2/Q4 (Annexin+): Apoptotic (Desired Mechanism).

-

-

Target Metric: A shift from viable cells to Early/Late Apoptosis >20% over vehicle control.

Structure-Activity Relationship (SAR) Insights

Based on recent data (e.g., ACS Med.[1] Chem. Lett. 2024), the following SAR rules govern the cytotoxicity of this scaffold:

-

C-3 Amino Group: Essential. Substitution or removal abolishes kinase affinity (loss of hinge H-bond).[1]

-

C-2 Carboxamide: The primary amide (-CONH

) is preferred. Bulky substitutions on the amide nitrogen often reduce potency due to steric clash with the "gatekeeper" residue in the kinase pocket. -

Pyrazine C-5/C-6 Substitution:

References

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (2024).[1] Validates the scaffold as a potent FGFR inhibitor with IC50s in the low micromolar range. [1]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI Molecules. (2020).[1] Provides synthesis protocols and HepG2 cytotoxicity data.[3] [1]

-

Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. (2025).[1][4] Details the optimization of this scaffold for immunooncology targets. [1][4]

-

T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research. (2009).[1] Establishes the baseline safety profile and lack of cytotoxicity in normal cells for the core scaffold.

Sources

Methodological & Application

Application Note: Analytical Characterization of 3-Aminopyrazine-2-carboxamide

Executive Summary

3-Aminopyrazine-2-carboxamide (CAS: 55557-52-3) is a critical heterocyclic intermediate, most notably serving as the immediate precursor in the synthesis of Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. Its structural integrity is paramount; impurities such as the hydrolyzed acid (3-aminopyrazine-2-carboxylic acid) or incomplete ester precursors can significantly degrade the yield and purity of downstream APIs.

This guide provides a self-validating analytical framework for the characterization of 3-Aminopyrazine-2-carboxamide. We move beyond generic methods to provide a targeted Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve the polar pyrazine core from its synthetic byproducts, alongside definitive spectroscopic criteria for structural validation.

Chemical Identity & Critical Quality Attributes (CQAs)

Before initiating wet-lab protocols, the analyst must verify the physicochemical baseline of the target analyte.

| Attribute | Specification | Technical Insight |

| Chemical Name | 3-Aminopyrazine-2-carboxamide | Also known as 3-Aminopyrazinamide.[1] |

| Molecular Formula | C₅H₆N₄O | High nitrogen content necessitates specific detector settings. |

| Molecular Weight | 138.13 g/mol | Suitable for LC-MS (ESI+) confirmation. |

| Appearance | Yellow to pale-yellow solid | Color intensity often correlates with oxidation impurities. |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in Water | Low aqueous solubility requires organic pre-dissolution for HPLC. |

| pKa (Calculated) | ~2.8 (Pyrazine N), ~13 (Amide) | Weakly basic; pH control in HPLC is critical to prevent peak tailing. |

Synthetic Pathway & Impurity Logic

Understanding the synthesis informs the impurity profile. The compound is typically derived from 3-aminopyrazine-2-carboxylic acid via esterification and subsequent ammonolysis.[1]

Primary Impurities:

-

Impurity A (Precursor): 3-Aminopyrazine-2-carboxylic acid (Hydrolysis product).

-

Impurity B (Intermediate): Methyl 3-aminopyrazine-2-carboxylate (Incomplete ammonolysis).

-

Impurity C (Byproduct): 3-Chloropyrazine-2-carboxamide (If synthesized via halo-displacement).

Workflow Visualization

The following diagram outlines the logical flow for complete characterization, distinguishing between routine release testing and full structural elucidation.

Figure 1: Analytical workflow for the characterization of pyrazine intermediates. Blue nodes indicate active protocols; Red indicates critical control points.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[2][3]

Objective: Quantify purity and detect related substances (Acid and Ester forms). Rationale: Pyrazines are polar and basic. Standard C18 columns can suffer from peak tailing due to interaction with residual silanols. We utilize a phosphate buffer at pH 3.0 to suppress silanol ionization and keep the pyrazine nitrogen protonated, ensuring sharp peak shape and reproducible retention.

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1200/1260) |

| Column | Agilent ZORBAX Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) or equivalent |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm (Primary), 254 nm (Secondary) |

| Injection Vol | 5–10 µL |

| Run Time | 15 minutes |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid ( -

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

A shallow gradient is required to separate the polar acid impurity from the amide target.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial Hold |

| 2.0 | 95 | 5 | End Isocratic |

| 10.0 | 60 | 40 | Linear Gradient |

| 12.0 | 60 | 40 | Wash |

| 12.1 | 95 | 5 | Re-equilibration |

| 15.0 | 95 | 5 | Stop |

Sample Preparation

-

Diluent: Mix Water : Acetonitrile (90:10 v/v).

-

Stock Solution: Accurately weigh 10 mg of 3-Aminopyrazine-2-carboxamide into a 20 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubility), then make up to volume with Diluent.

-

Working Standard: Dilute Stock 1:10 with Diluent to approx. 50 µg/mL.

System Suitability Criteria (Self-Validating)

-

Retention Time (RT): Target analyte elutes at approx. 4.5 – 5.5 min.

-

Tailing Factor (T): NMT 1.5 (Critical for basic pyrazines).

-

Theoretical Plates (N): NLT 5000.

-

Resolution (Rs): NLT 2.0 between Impurity A (Acid) and Target (Amide). Note: The Acid is more polar and will elute earlier (approx 2.5 - 3.0 min).

Protocol 2: Spectroscopic Characterization

Objective: Structural confirmation using orthogonal spectral techniques.

Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Key Diagnostic Bands:

-

3430 – 3480 cm⁻¹: Primary Amine (

) stretching (Doublet often visible). -

3200 – 3100 cm⁻¹: Aromatic C-H stretching.[2]

-

1660 – 1690 cm⁻¹: Amide Carbonyl (

) stretching (Strong intensity). -

1580 – 1600 cm⁻¹: Pyrazine ring skeletal vibrations (

).

-

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide).[2] -

1H NMR Assignment (400 MHz):

-

13.0 – 11.5 ppm: Amide

- 8.8 – 8.2 ppm: Pyrazine Ring Protons (Two doublets, characteristic of 2,3-substitution pattern).

-

7.8 – 7.5 ppm: Amine

-

13.0 – 11.5 ppm: Amide

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Expected Ion:

= 139.14 m/z. -

Fragmentation: Loss of Ammonia (

, -17) or Carbonyl (-28) may be observed at higher collision energies.

Synthesis & Impurity Pathway Visualization

This diagram maps the origin of the impurities targeted in the HPLC protocol, providing the "why" behind the method development.

Figure 2: Synthesis pathway highlighting the origin of Critical Process Impurities (Impurity A and B).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Peak Tailing > 1.5 | Silanol interaction with pyrazine nitrogen. | Ensure Buffer pH is ≤ 3.0. Increase buffer concentration to 25 mM. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in 100% DMSO first, then dilute with Mobile Phase A (not pure ACN). |

| RT Drift | Column dewetting or pH instability. | Verify organic content in Mobile Phase A is 0%. Ensure column is equilibrated for 10 CVs. |

| Low Sensitivity | Incorrect detection wavelength. | Pyrazines have max absorption ~260-280 nm. Do not use 210 nm (solvent noise). |

References

-

Furuta, Y., et al. (2009).[3] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research. Link

-

Doležal, M., et al. (2018). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2762660, 3-Aminopyrazine-2-carboxamide." PubChem. Link

-

Agilent Technologies. (2020). "Analysis of Pyrazine Derivatives using ZORBAX Eclipse XDB-C18." Application Note. Link

-

SIELC Technologies. (2018). "HPLC Method for Analysis of 3-Aminopyrazine-2-carboxylic acid." SIELC Applications. Link

Sources

Application Note: High-Throughput Screening of 3-Aminopyrazine-2-carboxamide Libraries for Novel Drug Candidates

Abstract

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and antimicrobial effects. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large libraries of these derivatives to identify novel hit compounds. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for 3-aminopyrazine-2-carboxamide libraries. We will delve into the rationale behind assay selection, provide detailed protocols for various assay formats, and discuss data analysis and hit validation strategies, ensuring scientific integrity and a logical workflow.

Introduction: The Promise of the 3-Aminopyrazine-2-carboxamide Scaffold

The 3-aminopyrazine-2-carboxamide core is a versatile pharmacophore that has demonstrated significant potential in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) in oncology and as agents against Mycobacterium tuberculosis.[1][2] The chemical tractability of this scaffold allows for the generation of large, diverse libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[3]

HTS enables the rapid testing of thousands to millions of compounds, significantly accelerating the early stages of drug discovery.[3][4] This document will provide a detailed framework for screening 3-aminopyrazine-2-carboxamide libraries, with a focus on two key therapeutic areas: kinase inhibition and antimycobacterial activity.

Strategic Assay Selection and Development

The success of any HTS campaign hinges on the selection and development of a robust and reliable assay. The choice of assay technology should be guided by the biological target and the anticipated mechanism of action of the compounds in the library. For 3-aminopyrazine-2-carboxamide derivatives, which are often designed as competitive inhibitors, several assay formats are particularly well-suited.

Rationale for Assay Choice

-

For Kinase Targets (e.g., FGFR): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for kinase activity. They offer a homogenous format, high sensitivity, and reduced interference from fluorescent compounds, which is a common issue in HTS.[5] TR-FRET can be configured to measure kinase phosphorylation of a substrate, providing a direct readout of enzyme activity.[5][6]

-

For Antimycobacterial Targets (e.g., Prolyl-tRNA Synthetase): Fluorescence Polarization (FP) is an excellent choice for monitoring the binding of small molecules to larger protein targets. This technique is well-suited for identifying inhibitors that disrupt protein-ligand interactions.[7]

-

For Cell-Based Phenotypic Screening: For assessing broader cellular effects or targeting membrane proteins like G-protein coupled receptors (GPCRs), cell-based assays that measure downstream signaling events (e.g., cAMP production for TGR5 agonists) or cell viability are indispensable.[8][9]

Assay Quality Control: The Z'-Factor

A critical parameter for validating an HTS assay is the Z'-factor. This statistical metric assesses the separation between the positive and negative controls, providing a measure of the assay's quality and suitability for screening. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow, from initial library screening to hit confirmation and validation. This systematic approach ensures the identification of genuine hits while minimizing false positives.

Caption: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

The following protocols provide step-by-step methodologies for screening a 3-aminopyrazine-2-carboxamide library against a kinase target (FGFR) using a TR-FRET assay and a cell-based assay for TGR5 agonism.

Protocol 1: TR-FRET Assay for FGFR Kinase Inhibitors

This protocol is designed to identify inhibitors of FGFR kinase activity. It measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant FGFR kinase

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume white plates

-

3-Aminopyrazine-2-carboxamide compound library (dissolved in DMSO)

-

Positive control (known FGFR inhibitor)

-

Negative control (DMSO)

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known FGFR inhibitor (positive control).

-

Enzyme and Substrate Addition: Prepare a master mix of FGFR kinase and biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Prepare a detection mix containing the europium-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor in detection buffer. Add 10 µL of the detection mix to each well.

-

Second Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

-

Calculate the TR-FRET ratio for each well.

-

Normalize the data to the positive and negative controls.

-

Calculate the percent inhibition for each compound.

-

Determine the Z'-factor for the assay plate to ensure data quality.

| Parameter | Value |

| Plate Format | 384-well |

| Assay Volume | 20 µL |

| Compound Conc. | 10 µM |

| Enzyme Conc. | 1-5 nM |

| Substrate Conc. | 100 nM |

| ATP Conc. | Km value |

| Incubation Time | 60 min |

| Readout | TR-FRET |

Table 1: Example parameters for an FGFR TR-FRET assay.

Protocol 2: Cell-Based HTRF Assay for TGR5 Agonists

This protocol is designed to identify agonists of the TGR5 receptor by measuring the production of cyclic AMP (cAMP) in a recombinant cell line.[8]

Materials:

-

HEK293 cell line stably expressing human TGR5

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

-

3-Aminopyrazine-2-carboxamide compound library (dissolved in DMSO)

-

Positive control (known TGR5 agonist)

-

Negative control (DMSO)

-

384-well white cell culture plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed the TGR5-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Addition: Add 50 nL of each library compound, positive control, or negative control to the appropriate wells.

-

Cell Stimulation: Incubate the plates at 37°C for 30 minutes to allow for receptor activation and cAMP production.

-

Cell Lysis and Detection: Add the HTRF lysis buffer and the detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Data Analysis:

-

Calculate the HTRF ratio for each well.

-

Normalize the data to the positive and negative controls.

-

Calculate the percent activation for each compound.

-

Determine the Z'-factor for the assay plate.

| Parameter | Value |

| Cell Line | HEK293-TGR5 |

| Plate Format | 384-well |

| Seeding Density | 5,000 cells/well |

| Compound Conc. | 10 µM |

| Stimulation Time | 30 min |

| Readout | cAMP HTRF |

Table 2: Example parameters for a TGR5 cell-based HTRF assay.

Hit Validation Cascade

A crucial phase of any HTS campaign is the validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.[10][11]

Caption: A typical hit validation cascade for an HTS campaign.

Key Steps in Hit Validation:

-

Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

-

Dose-Response Analysis: Generate dose-response curves for confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).

-

Orthogonal Assays: Test the hits in a secondary, mechanistically distinct assay to confirm their on-target activity and rule out assay-specific artifacts. For example, a kinase inhibitor identified in a TR-FRET assay could be further validated using a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.

-

Cellular Assays: For hits from biochemical assays, it is crucial to demonstrate activity in a cellular context. This could involve assays that measure downstream signaling events or cell viability in relevant cell lines.[1]

-

Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the validated hits to establish an initial SAR. This helps to confirm that the observed activity is due to a specific chemical scaffold and not a result of non-specific effects.

Conclusion

The 3-aminopyrazine-2-carboxamide scaffold represents a rich source of potential drug candidates. By employing a well-designed HTS campaign, researchers can efficiently screen large libraries of these compounds to identify novel modulators of various biological targets. The strategic selection of assay technology, rigorous quality control, and a systematic hit validation cascade are paramount to the success of these endeavors. The protocols and workflows outlined in this application note provide a robust framework for initiating and advancing drug discovery programs based on this promising chemical scaffold.

References

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Kucerova, M., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. [Link]

-

He, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry. [Link]

-

XtalPi. (2024). Identifying Novel FGFR3 Inhibitors By XtalPi-Curated HTS Diversity Library. [Link]

-

Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS Discovery. [Link]

-

Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

-

Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]

-

BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]

-

Krátký, M., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

-

SciLifeLab. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

-

Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

-

National Center for Biotechnology Information. (n.d.). Accessing the High Throughput Screening Data Landscape. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazinamide susceptibility testing of Mycobacterium tuberculosis by high resolution melt analysis. [Link]

-

Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

-

National Center for Biotechnology Information. (n.d.). Time-resolved FRET reports FGFR1 dimerization and formation of a complex with its effector PLCγ1. [Link]

-

National Center for Biotechnology Information. (n.d.). A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Oncodesign Services. (n.d.). Hit Identification and Validation Services. [Link]

-

Wiley Online Library. (n.d.). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management. [Link]

-

Genedata. (n.d.). High-Throughput Screening. [Link]

-

MDPI. (n.d.). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. [Link]

-

ResearchGate. (n.d.). Prototypical screening cascade for hit generation and validation. [Link]

-

Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. [Link]

-

National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. [Link]

-

MDPI. (n.d.). Effectiveness and Safety of Bedaquiline-Containing Modified Shorter Regimens for Multidrug- or Rifampicin-Resistant Tuberculosis: A Single-Arm Meta-Analysis. [Link]

-

Sciforum. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis. [Link]

-

PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]

-

bioRxiv. (n.d.). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. [Link]

- Google Patents. (n.d.). CN116615426A - FGFR inhibitors and methods of making and using the same.

-

PubMed. (n.d.). Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. [Link]

-

Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. [Link]

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. knime.com [knime.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. youtube.com [youtube.com]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Introduction: Targeting Cancer with Precision

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the promising new classes of targeted agents are derivatives of 3-Aminopyrazine-2-carboxamide. These small molecules have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various malignancies.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, can lead to uncontrolled cell proliferation, survival, migration, and angiogenesis, making it a critical oncogenic driver.[3][4]

This comprehensive guide provides a suite of robust, cell-based assays to meticulously evaluate the anticancer efficacy of 3-Aminopyrazine-2-carboxamide derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that researchers can generate reproducible and meaningful data. We will delve into assays that probe cytotoxicity, apoptosis, cell cycle progression, and cell migration, providing a holistic view of a compound's potential as a therapeutic agent.

Mechanism of Action: Inhibition of the FGFR Signaling Cascade

3-Aminopyrazine-2-carboxamide derivatives typically function as ATP-competitive inhibitors of the FGFR kinase domain.[1] By binding to the ATP pocket, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary pathways affected include:

-

RAS-RAF-MEK-MAPK Pathway: Crucial for cell proliferation and differentiation.[4]

-

PI3K-AKT-mTOR Pathway: A key regulator of cell survival and inhibitor of apoptosis.[4]

-

JAK-STAT Pathway: Involved in promoting tumor invasion and metastasis.[4]

-

PLCγ Pathway: Plays a role in regulating tumor cell metastasis.[4]

Inhibition of these pathways by a 3-Aminopyrazine-2-carboxamide derivative is expected to manifest as a reduction in cell viability, an induction of programmed cell death (apoptosis), and an arrest of the cell cycle.

Caption: FGFR signaling pathway and the inhibitory action of 3-Aminopyrazine-2-carboxamide derivatives.

Experimental Workflow: A Step-by-Step Approach

A logical and sequential workflow is critical for the efficient evaluation of novel anticancer compounds. The following diagram outlines a recommended experimental pipeline, starting from broad cytotoxicity screening to more detailed mechanistic studies.

Caption: A streamlined workflow for the cell-based evaluation of anticancer compounds.

Cytotoxicity and Cell Viability Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., SNU-16, NCI-H1581, or other lines with known FGFR alterations).

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 3-Aminopyrazine-2-carboxamide derivative in culture medium. A common starting range is from 0.01 µM to 100 µM.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.[8]

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Mix gently on a plate shaker for 5-10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |

| Vehicle Control (0) | 100 | ||||

| 0.01 | |||||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| 100 |

-

% Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100

-

The IC50 value can be calculated by plotting % Viability against the log of compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays

A key mechanism of action for many targeted anticancer drugs is the induction of apoptosis. It is crucial to confirm that the observed cytotoxicity is due to programmed cell death rather than necrosis.

Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry.[10][11] Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol: Annexin V/PI Staining

-

Cell Treatment:

-

Seed cells in a 6-well plate and treat with the 3-Aminopyrazine-2-carboxamide derivative at concentrations around the determined IC50 for 24-48 hours.

-

Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[1]

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC signal is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[2] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[2][12]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

-

-

Assay Reagent Preparation and Addition:

-

Incubation and Measurement:

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13]

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation:

| Compound Concentration (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average Luminescence | Fold Change vs. Control |

| Vehicle Control (0) | 1.0 | ||||

| 0.1 x IC50 | |||||

| 1 x IC50 | |||||

| 10 x IC50 |

Cell Cycle Analysis

FGFR signaling plays a role in cell cycle progression. Inhibition of this pathway can lead to cell cycle arrest, typically at the G1/S or G2/M transition.[14]

Principle: Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[15]

Protocol: Cell Cycle Analysis by PI Staining

-

Cell Treatment:

-

Treat cells with the compound at IC50 concentrations for 24-48 hours.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content) and G2/M (4N DNA content) phases, with the S phase population in between. An accumulation of cells in a particular phase indicates cell cycle arrest.

Cell Migration and Invasion Assays

As FGFR signaling is implicated in cell migration and invasion, it is important to assess the effect of 3-Aminopyrazine-2-carboxamide derivatives on these processes, which are hallmarks of metastasis.

Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro. A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.

Protocol: Wound Healing Assay

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

-

Creating the "Wound":

-

Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh medium containing the test compound at various concentrations.

-

Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the gap in the control well is nearly closed.

-

Data Analysis: The area of the scratch can be quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: % Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100

Transwell Invasion Assay

Principle: The Transwell invasion assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). Chemoattractants in the lower chamber stimulate the cells to invade through the matrix and membrane.

Protocol: Transwell Invasion Assay

-

Insert Preparation:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the Transwell inserts (8.0 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.

-

-

Cell Seeding and Treatment:

-

Resuspend cells in serum-free medium containing the test compound.

-

Seed the cells into the upper chamber of the coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation and Staining:

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or ethanol.

-

Stain the cells with a staining solution (e.g., 0.1% crystal violet).

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Count the number of stained cells in several microscopic fields.

-

Conclusion

The suite of cell-based assays detailed in these application notes provides a robust framework for the preclinical evaluation of 3-Aminopyrazine-2-carboxamide derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and migratory potential, researchers can gain a comprehensive understanding of a compound's mechanism of action and therapeutic promise. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating the identification and development of the next generation of targeted cancer therapies.

References

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Gao, Y., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. Available from: [Link]

-

Babcook, M. A., et al. (2021). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Journal of Cellular and Molecular Medicine. Available from: [Link]

-

Dass, C. R. (2012). Bioassays for anticancer activities. Methods in Molecular Biology. Available from: [Link]

-

Katoh, M. (2016). FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review). International Journal of Oncology. Available from: [Link]

-

Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Available from: [Link]

-

O'Connor, C., & Kay, E. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Available from: [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Request PDF. Available from: [Link]

-

Zhang, Y., et al. (2020). DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo. Cell Death & Disease. Available from: [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available from: [Link]

-

Jonkman, J., & Gabriels, M. (n.d.). Scratch Assay protocol. Available from: [Link]

-

Corning. (n.d.). Assay Methods: Cell Invasion Assay. Available from: [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available from: [Link]

-

Lee, S. H., et al. (2020). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences. Available from: [Link]

-

Lee, H., & Lee, M. Y. (2016). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available from: [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. Available from: [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. Available from: [Link]

-

SnapCyte. (n.d.). Invasion Assay Protocol. Available from: [Link]

-

The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anncaserep.com [anncaserep.com]

- 6. youtube.com [youtube.com]

- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FGFR1 Inhibitors Increase Susceptibility of EMT/EGFR Mutated Cells to TKIs in Non-small Cell Lung Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 9. mdpi.com [mdpi.com]

- 10. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel parameter for cancer chemosensitivity to fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Application Note: Kinase Profiling of 3-Aminopyrazine-2-carboxamide Scaffolds

This application note details the protocol for evaluating the kinase inhibitory potential of 3-Aminopyrazine-2-carboxamide (and its derivatives). Based on current medicinal chemistry literature, this compound functions as a "privileged scaffold," often binding to the ATP hinge region of kinases such as FGFR , Nek2 , and JAKs .

The selected method for this protocol is the ADP-Glo™ Kinase Assay (Promega). This bioluminescent assay is the industry standard for fragment-based screening due to its high sensitivity, resistance to compound interference, and universality across serine/threonine and tyrosine kinases.

Introduction & Mechanistic Insight

3-Aminopyrazine-2-carboxamide is not merely a passive reactant; it is a hinge-binding fragment . Structural studies (e.g., with Nek2 and FGFR) reveal that the pyrazine nitrogen and the exocyclic amino/amide groups form critical hydrogen bonds with the kinase hinge region (backbone NH and CO).

When screening this molecule, researchers are typically evaluating:

-

Fragment Efficiency: Its ability to bind the ATP pocket despite low molecular weight.

-

Scaffold Hopping: Its potential to replace other hinge-binding motifs (e.g., aminopyrimidines) in lead optimization.

Biological Context: The FGFR Signaling Pathway

One of the primary validated targets for pyrazine-carboxamide derivatives is the Fibroblast Growth Factor Receptor (FGFR).[1] Inhibition of this pathway arrests downstream oncogenic signaling.

Figure 1: The FGFR signaling cascade. 3-Aminopyrazine-2-carboxamide derivatives competitively inhibit the phosphorylation of FGFR, preventing downstream activation of the RAS/MAPK pathway.

Experimental Logic & Assay Principle

We utilize a coupled enzymatic assay that quantifies the amount of ADP produced during the kinase reaction. This is superior to direct phosphorylation detection (e.g., radioactive 32P) for this compound because pyrazines can sometimes quench fluorescence, interfering with FRET-based assays (like Z-Lyte). Luminescence is less susceptible to such chemical interference.

The Reaction Logic:

-

Kinase Reaction: Kinase + Substrate + ATP

Phospho-Substrate + ADP. -

Depletion: ADP-Glo™ Reagent terminates the kinase reaction and depletes all remaining ATP.[2]

-

Detection: Kinase Detection Reagent converts the generated ADP back into ATP, which is then used by Luciferase to generate light.

-

Result: Light output is directly proportional to kinase activity.

-

Inhibition: Lower light = Higher inhibition.

-

Materials & Reagent Preparation

A. Compound Handling (Critical)

3-Aminopyrazine-2-carboxamide is a polar aromatic solid. Proper solubilization is vital to prevent micro-precipitation, which causes false positives (aggregates sequestering the enzyme).

-

Vehicle: 100% DMSO (Dimethyl sulfoxide), anhydrous.

-

Stock Concentration: 10 mM or 20 mM.

-

Solubility Protocol:

-

Weigh solid compound.

-

Add DMSO to reach 20 mM.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at room temperature (essential for pyrazines to ensure monomeric dispersion).

-

Inspect visually: Solution must be perfectly clear.

-

B. Buffer Formulation

-

1X Kinase Buffer (KB): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

Note: BSA prevents the "sticky" pyrazine scaffold from adhering to the plastic plate.

-

Note: MnCl2 (2 mM) may be required for certain tyrosine kinases (e.g., FGFR).

-

Step-by-Step Protocol (384-Well Format)

This protocol is designed for a Single-Dose Screen (10 µM) or an IC50 Dose-Response (10-point) .

Total Assay Volume: 10 µL (Reaction) + 10 µL (Depletion) + 20 µL (Detection).

Phase 1: The Kinase Reaction

-

Compound Plating:

-

Transfer 100 nL of 3-Aminopyrazine-2-carboxamide (in DMSO) to the assay plate wells using an acoustic dispenser (e.g., Echo) or pin tool.

-

Controls:

-

HPE (High Percent Effect): 100 nL DMSO + Known Inhibitor (e.g., Staurosporine).

-

ZPE (Zero Percent Effect): 100 nL DMSO only.

-

-

-

Enzyme Addition:

-

Dilute Kinase to 2X optimal concentration in 1X KB.

-

Add 5 µL of 2X Kinase to all wells.

-

Incubate: 10 minutes at RT (allows compound to bind the hinge region before ATP competes).

-

-

Substrate Initiation:

-

Prepare 2X ATP/Substrate Mix (ATP concentration should be at

of the kinase, typically 10-50 µM). -

Add 5 µL of 2X ATP/Substrate Mix to start the reaction.

-

Incubate: 60 minutes at Room Temperature (22-25°C).

-

Phase 2: Signal Generation (ADP-Glo)

-

Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to stop the reaction.

-

Incubate: 40 minutes at RT.[2] (Crucial: This burns off unreacted ATP).

-

-

Detection:

-

Add 20 µL of Kinase Detection Reagent.

-

Incubate: 30 minutes at RT.[3] (Converts ADP

ATP

-

-

Read:

-

Measure Luminescence (Integration time: 0.5 - 1.0 second) on a multimode plate reader (e.g., EnVision, PHERAstar).

-

Workflow Visualization

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo kinase assay.

Data Analysis & Validation

Data Normalization

Raw luminescence units (RLU) must be converted to Percent Inhibition:

IC50 Calculation

For 3-Aminopyrazine-2-carboxamide, which is often a moderate-potency fragment (

-

X: Log of compound concentration.

-

Y: Normalized response (0% to 100%).

Quality Control Criteria (Self-Validating System)

To ensure the assay is valid, check the Z-Factor (

-

Target:

indicates a robust assay. -

Troubleshooting: If

, check for DMSO tolerance (pyrazines can precipitate) or increase enzyme concentration to boost the signal-to-background ratio.

Expected Results Table

Based on literature for pyrazine-2-carboxamide derivatives:

| Parameter | Typical Value / Observation |

| Solubility Limit | ~100 µM in aqueous buffer (1% DMSO) |

| Potency (Fragment) | High µM range (10 - 100 µM) for unsubstituted scaffold |

| Potency (Optimized) | Low nM range (e.g., if C-3 amino is derivatized) |

| Binding Mode | ATP-competitive (Hinge Binder) |

References

-